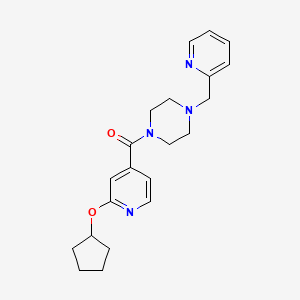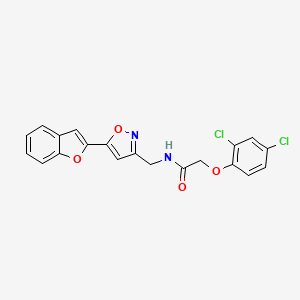
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that features a benzofuran ring, an isoxazole ring, and a dichlorophenoxy acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Synthesis of the Isoxazole Ring: The isoxazole ring can be formed by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Coupling of Benzofuran and Isoxazole Rings: The benzofuran and isoxazole rings are coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Attachment of the Dichlorophenoxy Acetamide Moiety: The final step involves the reaction of the coupled intermediate with 2,4-dichlorophenoxyacetic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the isoxazole ring, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenoxy acetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of benzofuran-2,3-dione derivatives
Reduction: Formation of reduced isoxazole derivatives
Substitution: Formation of substituted dichlorophenoxy acetamide derivatives
Wissenschaftliche Forschungsanwendungen
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Agricultural Chemistry: The compound is studied for its potential use as a herbicide or pesticide, given its ability to interfere with specific biochemical pathways in plants and pests.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and isoxazole rings may facilitate binding to specific sites on these targets, while the dichlorophenoxy acetamide moiety can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application, whether in medicinal chemistry, agricultural chemistry, or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)propionamide
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)butyramide
Uniqueness
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of both benzofuran and isoxazole rings, along with the dichlorophenoxy acetamide moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for diverse scientific research applications.
Eigenschaften
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O4/c21-13-5-6-17(15(22)8-13)26-11-20(25)23-10-14-9-19(28-24-14)18-7-12-3-1-2-4-16(12)27-18/h1-9H,10-11H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJMQHSQMLTIAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)
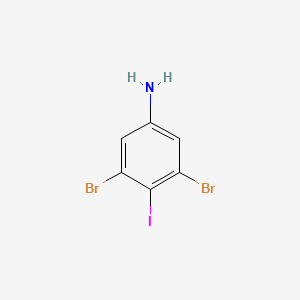
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388492.png)
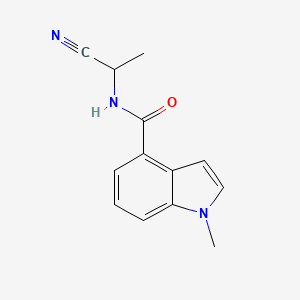
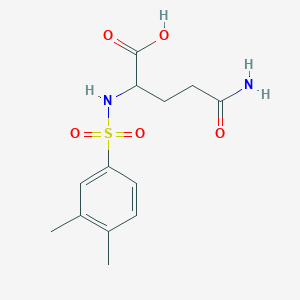
![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)
![7-(4-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2388500.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2388501.png)
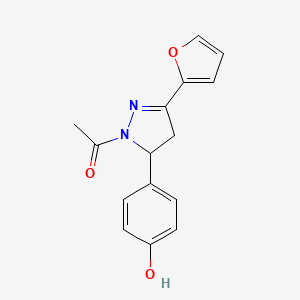
![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388505.png)
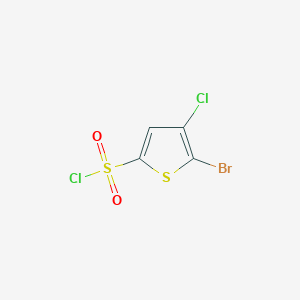

![N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2388509.png)
